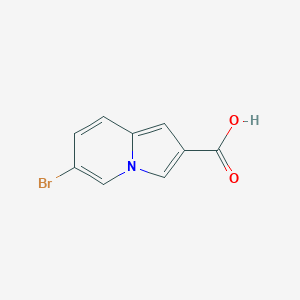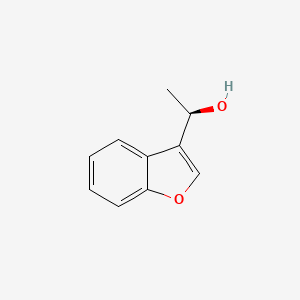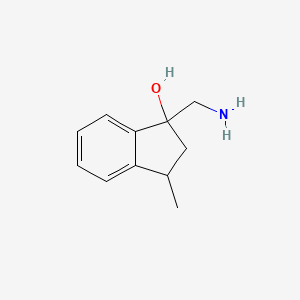
4-(1,3,4-Thiadiazol-2-yl)aniline
Vue d'ensemble
Description
“4-(1,3,4-Thiadiazol-2-yl)aniline” is a chemical compound that contains a thiadiazole nucleus. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-yl derivatives often involves the reaction between a thiosemicarbazide and carboxylic acid . The compounds are usually characterized using different spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like thiadiazole have diverse activities . The nature and position of substituents on the phenyl rings attached to the thiadiazole ring can significantly affect the inhibitory potency .
Chemical Reactions Analysis
The antifungal activity of the C1 compound, which involves a thiadiazole ring, involves disruption of the cell wall biogenesis . The ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile .
Applications De Recherche Scientifique
Antinociceptive Effects
4-(1,3,4-Thiadiazol-2-yl)aniline derivatives have been synthesized and investigated for their antinociceptive effects on nociceptive pathways of the nervous system . These compounds have shown effects against mechanical, thermal, and chemical stimuli, indicating both centrally and peripherally mediated antinociceptive activity .
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including 4-(1,3,4-Thiadiazol-2-yl)aniline, have been synthesized and evaluated as potent antimicrobial agents . They have shown significant activity against various microbial strains such as E. coli, B. mycoides, and C. albicans .
Fungicidal Properties
Derivatives of 1,3,4-thiadiazole compounds, including 4-(1,3,4-Thiadiazol-2-yl)aniline, have been recognized for their fungicidal properties . They have been used in the development of pharmacologically active derivatives .
Insecticidal Properties
1,3,4-Thiadiazole compounds have also been recognized for their insecticidal properties . This makes them valuable in the development of insecticides .
Bactericidal Properties
These compounds have been recognized for their bactericidal properties . They have been used in the development of bactericides .
Anti-inflammatory Properties
1,3,4-Thiadiazole compounds, including 4-(1,3,4-Thiadiazol-2-yl)aniline, have been recognized for their anti-inflammatory properties . They have been used in the development of anti-inflammatory drugs .
Antitumor Properties
1,3,4-Thiadiazole compounds have been recognized for their antitumor properties . They have been used in the development of anticancer drugs .
Antiviral Properties
1,3,4-Thiadiazole compounds have been recognized for their antiviral properties . They have been used in the development of antiviral drugs .
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3,4-thiadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAXUAPNVLRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-Thiadiazol-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)


![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)






![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)

